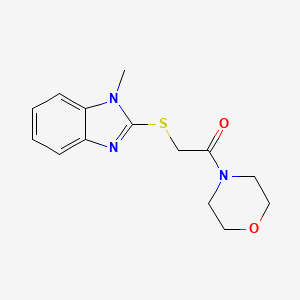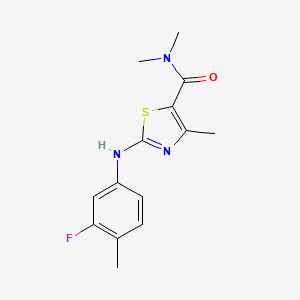
2-(3-fluoro-4-methylanilino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-fluoro-4-methylanilino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research. In
Wirkmechanismus
The mechanism of action of 2-(3-fluoro-4-methylanilino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide involves the inhibition of various enzymes and pathways that are involved in the progression of diseases such as cancer and viral infections. This compound has been shown to inhibit the activity of various kinases such as protein kinase C (PKC) and cyclin-dependent kinase 4 (CDK4), which are involved in the regulation of cell growth and proliferation. It has also been shown to inhibit the activity of viral proteases, which are essential for the replication of viruses such as HIV and hepatitis C.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the replication of viruses such as HIV and hepatitis C, and reduce the expression of viral proteins.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(3-fluoro-4-methylanilino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide in lab experiments include its potential therapeutic benefits, its ability to inhibit various enzymes and pathways, and its anti-inflammatory and anti-viral properties. However, the limitations of using this compound in lab experiments include its potential toxicity, its limited solubility in water, and its high cost.
Zukünftige Richtungen
There are several future directions for research related to 2-(3-fluoro-4-methylanilino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide. These include:
1. Further studies on the mechanism of action of this compound, including its effects on various enzymes and pathways.
2. Studies on the potential use of this compound in the treatment of other diseases such as autoimmune disorders and neurological disorders.
3. Studies on the potential use of this compound in combination with other drugs for enhanced therapeutic benefits.
4. Development of new synthesis methods for this compound to reduce its cost and increase its yield.
5. Studies on the potential toxicity of this compound and its effects on the environment.
Conclusion:
This compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research. Further studies on this compound may lead to the development of new treatments for various diseases and disorders.
Synthesemethoden
The synthesis of 2-(3-fluoro-4-methylanilino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide involves the reaction of 2-amino-4-methylthiazole-5-carboxylic acid with 3-fluoro-4-methylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The resulting product is then purified by column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2-(3-fluoro-4-methylanilino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide has been extensively studied for its potential therapeutic benefits in various scientific research applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been studied for its potential use in the treatment of diseases such as cancer, HIV, and hepatitis C.
Eigenschaften
IUPAC Name |
2-(3-fluoro-4-methylanilino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3OS/c1-8-5-6-10(7-11(8)15)17-14-16-9(2)12(20-14)13(19)18(3)4/h5-7H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZSRPFHMMQEAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=C(S2)C(=O)N(C)C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-aminothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N,N-diethylacetamide](/img/structure/B7454718.png)


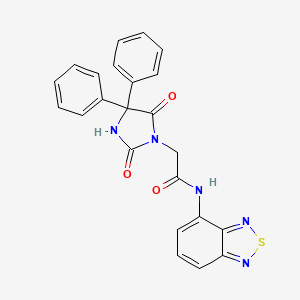
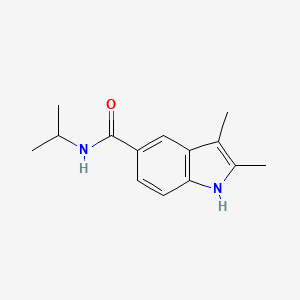
![4-[(2,3-Difluorophenyl)methyl]piperazin-2-one](/img/structure/B7454762.png)

![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,4-dimethoxy-5-[(E)-prop-1-enyl]benzamide](/img/structure/B7454777.png)
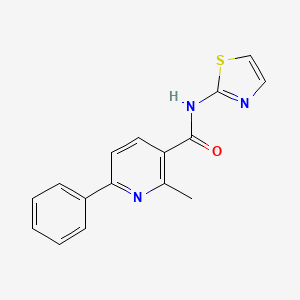
![N-[2-[[2-[(2-chlorophenyl)methyl]pyrazol-3-yl]carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B7454787.png)
![1-(2-Methoxyphenyl)-4-[(5-phenyltetrazol-2-yl)methyl]piperazine](/img/structure/B7454792.png)
![4-[4-[(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)methyl]piperazin-1-yl]sulfonylbenzamide](/img/structure/B7454798.png)
